Ethanone, 1-[4-(1-pyrenyl)phenyl]-
Overview
Description
Ethanone, 1-[4-(1-pyrenyl)phenyl]- is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a pyrene moiety attached to a phenyl ring, which is further connected to an ethanone group. The presence of the pyrene unit imparts distinct photophysical properties, making it a subject of interest in materials science and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[4-(1-pyrenyl)phenyl]- typically involves the coupling of 1-pyrenylboronic acid with 4-bromoacetophenone under Suzuki-Miyaura cross-coupling conditions. The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate, in a solvent such as dimethylformamide (DMF) or toluene. The reaction mixture is heated to facilitate the coupling process, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for Ethanone, 1-[4-(1-pyrenyl)phenyl]- are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[4-(1-pyrenyl)phenyl]- can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form corresponding carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron(III) chloride (FeCl3).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Ethanone, 1-[4-(1-pyrenyl)phenyl]- has found applications in various scientific research fields:
Chemistry: Used as a fluorescent probe due to its strong luminescence properties.
Biology: Employed in the study of biological membranes and protein interactions.
Medicine: Investigated for its potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and sensors.
Mechanism of Action
The mechanism of action of Ethanone, 1-[4-(1-pyrenyl)phenyl]- is primarily related to its ability to interact with various molecular targets through its aromatic and carbonyl groups. The pyrene moiety can intercalate into DNA, affecting its structure and function. Additionally, the compound can participate in π-π stacking interactions and hydrogen bonding, influencing its binding affinity and specificity towards different biological targets.
Comparison with Similar Compounds
Similar Compounds
1-Pyrenylmethanol: Similar structure but with a hydroxyl group instead of an ethanone group.
1-Pyrenylacetic acid: Contains a carboxylic acid group instead of an ethanone group.
4-(1-Pyrenyl)benzaldehyde: Features an aldehyde group instead of an ethanone group.
Uniqueness
Ethanone, 1-[4-(1-pyrenyl)phenyl]- is unique due to its combination of a pyrene moiety with an ethanone group, which imparts distinct photophysical and chemical properties. This makes it particularly valuable in applications requiring strong fluorescence and specific molecular interactions.
Properties
IUPAC Name |
1-(4-pyren-1-ylphenyl)ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16O/c1-15(25)16-5-7-17(8-6-16)21-13-11-20-10-9-18-3-2-4-19-12-14-22(21)24(20)23(18)19/h2-14H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNELXJURMSMVMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80477832 | |
Record name | Ethanone, 1-[4-(1-pyrenyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80477832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139111-43-6 | |
Record name | 1-[4-(1-Pyrenyl)phenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=139111-43-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 1-[4-(1-pyrenyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80477832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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